Bienvenue dans la boutique en ligne BenchChem!

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Nav1.7 inhibition pain sodium channel pharmacology

N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 957510-91-7) is a synthetic pyrazole-4-sulfonamide with molecular formula C14H19N3O2S and molecular weight 293.39 g/mol. It belongs to the class of substituted pyrazole sulfonamides disclosed in US Patent 7,223,782 as voltage-gated sodium channel inhibitors.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39 g/mol
CAS No. 957510-91-7
Cat. No. B5286790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
CAS957510-91-7
Molecular FormulaC14H19N3O2S
Molecular Weight293.39 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2C)C)C
InChIInChI=1S/C14H19N3O2S/c1-5-17-12(4)14(9-15-17)20(18,19)16-13-8-6-7-10(2)11(13)3/h6-9,16H,5H2,1-4H3
InChIKeyJYXMTOMASGVROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 957510-91-7): Core Identity and Procurement Baseline


N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 957510-91-7) is a synthetic pyrazole-4-sulfonamide with molecular formula C14H19N3O2S and molecular weight 293.39 g/mol . It belongs to the class of substituted pyrazole sulfonamides disclosed in US Patent 7,223,782 as voltage-gated sodium channel inhibitors [1]. Its computed physicochemical profile includes a clogP of 2.30, topological polar surface area (TPSA) of 71.09 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, satisfying Lipinski's Rule of Five criteria [2]. The compound features a 2,3-dimethylphenyl substituent on the sulfonamide nitrogen, an N-ethyl group at the pyrazole 1-position, and a methyl group at the 5-position—a substitution pattern that distinguishes it from other regioisomeric dimethylphenyl pyrazole sulfonamides.

Why Generic Substitution of N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide Cannot Be Assumed


Substituted pyrazole-4-sulfonamides exhibit target- and substitution-dependent pharmacological profiles that preclude generic interchangeability. The position of methyl substituents on the N-aryl ring (2,3- vs. 2,4- vs. 3,4-dimethylphenyl) alters both steric and electronic properties at the sulfonamide pharmacophore, directly influencing Nav1.7 channel state-dependent binding [1]. The patent literature covering this compound class explicitly demonstrates that sodium channel inhibitory activity varies with aryl substitution pattern, necessitating compound-specific validation [2]. Additionally, the 1-ethyl-5-methyl substitution on the pyrazole core modulates lipophilicity (clogP) and hydrogen-bonding capacity relative to 1-methyl or 1-H analogs, affecting membrane permeability and off-target liability in ways not predictable from core scaffold alone [3]. Below we present the specific quantitative evidence that defines where this compound stands relative to known alternatives.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide Relative to Comparators


Nav1.7 Sodium Channel Antagonist Activity: Quantitative Comparison with Lead Clinical Candidates

This compound exhibits antagonist activity at the human Nav1.7 voltage-gated sodium channel with an IC50 of 30,000 nM (30 µM) when tested against channels held at 20% inactivation in HEK293 cells via patch-clamp electrophysiology [1]. For context, the optimized clinical candidate PF-05089771, an arylsulfonamide Nav1.7 inhibitor, achieves an IC50 of 11 nM against half-inactivated human Nav1.7 channels and approximately 10 µM against resting channels [2]. Another advanced lead, PF-04856264, demonstrates an IC50 of 28 nM against human Nav1.7 . The approximately 2,700-fold lower potency of the target compound relative to PF-05089771 (30,000 nM vs. 11 nM) positions it as a low-potency probe or a starting scaffold for medicinal chemistry optimization rather than a potent tool compound. However, its activity at the 20% inactivated state may indicate preferential binding to a specific conformational state of the channel, a property relevant for state-dependent inhibitor design [1].

Nav1.7 inhibition pain sodium channel pharmacology pyrazole sulfonamide SAR

Physicochemical Differentiation: Lipophilicity and Polarity Profile Versus Class Benchmarks

The target compound has a computed clogP of 2.30 and a TPSA of 71.09 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors [1]. By comparison, the unsubstituted core scaffold 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide (CAS 894330-76-8, MW 189.24) has a significantly lower molecular weight and lacks the lipophilic N-aryl substituent , which would result in markedly different membrane permeability and target-binding characteristics. Among dimethylphenyl regioisomers, the 2,3-substitution pattern positions one methyl group ortho to the sulfonamide linkage, creating steric constraints around the sulfonamide NH that are absent in 3,4- or 2,5-dimethylphenyl analogs. This steric environment can influence both the conformational preference of the sulfonamide group and its hydrogen-bonding capacity to channel residues, providing a structural rationale for differential Nav1.7 pharmacology across regioisomers [2].

physicochemical properties drug-likeness clogP TPSA pyrazole sulfonamide

Substitution Pattern Specificity: 2,3-Dimethylphenyl as a Defined Regioisomer in Sodium Channel Inhibitor SAR

The 2,3-dimethylphenyl group on the sulfonamide nitrogen of this compound represents a specific regioisomeric choice within the broader pyrazole sulfonamide sodium channel inhibitor class disclosed in US Patent 7,223,782 [1]. The patent describes compounds with diverse N-aryl substituents where sodium channel blocking potency varies with aryl substitution. The 2,3-dimethyl pattern places methyl groups at positions that create a unique steric and electronic environment: the ortho-methyl group (position 2) restricts rotation around the N–aryl bond and limits the conformational space available to the sulfonamide NH, while the meta-methyl group (position 3) contributes electron-donating character without the additional steric compression that a 2,6-disubstitution pattern would introduce [2]. In the commercially cataloged chemical space, analogs with identical pyrazole core (1-ethyl-5-methyl) but different N-aryl groups exist—including 3-bromophenyl, 3,4,5-trimethoxyphenyl, and 4-trifluoromethylphenyl variants—each with distinct electronic and steric profiles that would be expected to yield different sodium channel pharmacology [3]. No direct comparative Nav1.7 activity data for these specific analogs were identified in public databases as of the search date.

regioisomer differentiation SAR 2,3-dimethylphenyl pyrazole sulfonamide sodium channel

Drug-Likeness and Lead-Likeness Assessment: Quantitative Compliance with Oral Druggability Filters

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 293.39 (<500), clogP = 2.30 (<5), HBD = 2 (<5), and HBA = 5 (<10) [1]. It also complies with the more stringent Rule of Three for lead-likeness: MW = 293.39 (<300), clogP = 2.30 (≤3), HBD = 2 (≤3), HBA = 5 (≤3—this criterion is not met, as HBA exceeds 3), and rotatable bonds = 5 (≤3—also not met) [1]. This means the compound partially satisfies lead-likeness criteria but exceeds the recommended hydrogen bond acceptor and rotatable bond counts for an ideal lead. For comparison, the clinical candidate PF-05089771 has MW = 533.9, clogP ~3.5 (estimated), and PF-04856264 has MW ~450, both exceeding lead-likeness thresholds but demonstrating drug-like properties [2]. The target compound's lower molecular weight (293 vs. 534 for PF-05089771) and moderate lipophilicity suggest greater ligand efficiency potential if potency can be optimized through medicinal chemistry [3].

drug-likeness Lipinski Rule of Five lead-likeness ADME prediction pyrazole sulfonamide

Recommended Research and Industrial Application Scenarios for N-(2,3-Dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide Based on Quantitative Evidence


Low-Affinity Nav1.7 Reference Standard for State-Dependent Channel Pharmacology Assays

With a confirmed IC50 of 30 µM against 20% inactivated human Nav1.7 in patch-clamp assays [1], this compound can serve as a low-affinity reference standard for calibrating state-dependent Nav1.7 electrophysiology assays. Its activity at a defined inactivation state (20%) makes it useful as a control compound to benchmark assay sensitivity and to differentiate state-dependent from state-independent binding modes, particularly when compared against high-affinity probes such as PF-05089771 (IC50 = 11 nM, half-inactivated) [2]. Researchers establishing new Nav1.7 screening cascades can use this compound to validate that their assay can detect low-potency antagonists and to establish the dynamic range of their detection system.

Medicinal Chemistry Starting Scaffold for Ligand-Efficiency-Driven Nav1.7 Optimization

The compound's favorable physicochemical profile—MW 293.39, clogP 2.30, TPSA 71.09 Ų—combined with measurable (though modest) Nav1.7 engagement [1] makes it a suitable starting scaffold for structure-based or fragment-growing strategies targeting Nav1.7. Its ligand efficiency (LE ≈ 0.015) can potentially be improved through focused SAR exploration of the N-aryl ring, pyrazole C5 position, and sulfonamide linker [3]. Procurement of this specific 2,3-dimethylphenyl regioisomer is essential for SAR-by-catalog studies, as alternative regioisomers (2,4- or 3,4-dimethylphenyl) would introduce different steric constraints at the ortho position, confounding interpretation of substitution-dependent potency trends [4].

Chemical Probe for Regioisomer-Specific Pyrazole Sulfonamide SAR Libraries

As a defined regioisomer within the broader pyrazole-4-sulfonamide sodium channel inhibitor class described in US 7,223,782 [4], this compound fills a specific position in dimethylphenyl substitution SAR matrices. Procurement of this compound enables systematic comparison with its 2,4-dimethylphenyl, 2,5-dimethylphenyl, and 3,4-dimethylphenyl counterparts to map the contribution of ortho-methyl substitution to Nav1.7 binding affinity and selectivity. Such SAR studies are critical for understanding the molecular determinants of state-dependent channel blockade and for prosecuting patent landscape analyses around the pyrazole sulfonamide chemotype [5].

Synthetic Intermediate for Derivatization at the Sulfonamide NH or Pyrazole Core

The compound's structure contains a secondary sulfonamide NH (pKa ~10-11, predicted) and an unfunctionalized pyrazole 3-position, both of which are amenable to further chemical derivatization [3]. Alkylation, acylation, or arylation at the sulfonamide nitrogen can generate N,N-disubstituted sulfonamide libraries for Nav1.7 SAR exploration. The 2,3-dimethylphenyl group serves as a fixed lipophilic anchor during such diversification campaigns. The compound's measured molecular weight (293.39 g/mol) and predicted solubility profile (clogP 2.30) are consistent with tractable synthetic handling and purification by standard flash chromatography or preparative HPLC [3].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.